4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Overview
Description
4-Acetoxy-2-bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . This compound is known for its unique structure, which includes an acetoxy group, a bromine atom, and a methoxy group attached to a benzaldehyde core. It is primarily used in synthetic organic chemistry and has various applications in medicinal chemistry and research .
Preparation Methods
The synthesis of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde typically involves the bromination of vanillin acetate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as chloroform, dichloromethane, or ethyl acetate . The reaction is carried out under controlled temperatures to ensure the selective bromination at the desired position on the benzaldehyde ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
4-Acetoxy-2-bromo-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 4-acetoxy-2-bromo-5-methoxybenzoic acid .
Scientific Research Applications
4-Acetoxy-2-bromo-5-methoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of BMS-593214, a potent and selective inhibitor of coagulation factor VIIa
Organic Chemistry: The compound serves as an intermediate in the synthesis of various organic molecules, including 2-nitrohomovanillic acid and 2-nitro-3,4-dimethoxybenzaldehyde.
Proteomics Research: It is utilized in proteomics research for the development of specialized reagents and probes.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde is primarily related to its role as an intermediate in the synthesis of bioactive compounds. For instance, in the synthesis of BMS-593214, it contributes to the formation of the core structure that interacts with the active site of coagulation factor VIIa, inhibiting its activity . The molecular targets and pathways involved depend on the specific bioactive compound being synthesized.
Comparison with Similar Compounds
4-Acetoxy-2-bromo-5-methoxybenzaldehyde can be compared with similar compounds such as:
2-Bromo-5-methoxybenzaldehyde: This compound lacks the acetoxy group, making it less versatile in certain synthetic applications.
6-Bromovanillin: This compound has a hydroxyl group instead of an acetoxy group, which affects its reactivity and applications.
Vanillin Acetate: This compound lacks the bromine atom, making it less suitable for certain substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in synthetic organic chemistry .
Properties
IUPAC Name |
(5-bromo-4-formyl-2-methoxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGEKUQVOHMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294318 | |
Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52783-83-2 | |
Record name | 52783-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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